Sugereoside

Description

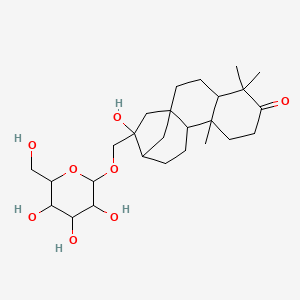

Structure

2D Structure

Properties

IUPAC Name |

14-hydroxy-5,5,9-trimethyl-14-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-17,19-22,27,29-32H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCBTSXQUYSHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961948 | |

| Record name | 16-Hydroxy-3-oxokauran-17-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41743-57-1 | |

| Record name | 17-(β-D-Glucopyranosyloxy)-16-hydroxykauran-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sugereoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hydroxy-3-oxokauran-17-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Phytochemical Landscape of Adiantum capillus-veneris: A Technical Guide to its Chemical Constituents

A Note on "Sugereoside": An extensive review of scientific literature and chemical databases reveals no evidence of a compound named "this compound" being discovered or isolated from the maidenhair fern, Adiantum capillus-veneris. This guide will instead focus on the well-documented and significant phytochemicals that have been successfully isolated from this plant, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Adiantum capillus-veneris, commonly known as the maidenhair fern, is a plant with a rich history in traditional medicine.[1][2][3] Modern phytochemical investigations have unveiled a diverse array of bioactive compounds, primarily triterpenoids and flavonoids, which are believed to contribute to its therapeutic properties.[1][4][5][6] This technical guide details the discovery and isolation of these key chemical constituents, presenting quantitative data, experimental protocols, and visual workflows to facilitate further research and drug development endeavors.

Key Phytochemicals of Adiantum capillus-veneris

Systematic phytochemical studies have led to the isolation and structural elucidation of numerous compounds from the maidenhair fern.[4] The primary classes of compounds include:

-

Triterpenoids: A diverse group of compounds, including adiantone, isoadiantone, and fernane-type triterpenoids, have been isolated from the leaves and fronds of the plant.[4][5]

-

Flavonoids: Various flavonoids such as quercetin, kaempferol, and their glycosides are prominent constituents.[4][7]

-

Phenylpropanoids and Phenolic Acids: Compounds like hydroxycinnamic acid-sugar derivatives, chlorogenic acid, and coumaric acid have also been identified.[4][8]

Quantitative Data on Isolated Compounds

The following tables summarize the quantitative data available from various studies on the extraction and isolation of key compounds from Adiantum capillus-veneris.

Table 1: Total Phenolic and Flavonoid Content in Adiantum capillus-veneris Extracts

| Extract Type | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg CE/g DW) | Reference |

| Hydromethanolic | 23.44 ± 0.14 | 4.66 ± 0.01 | [9] |

| Optimized Ultrasound-Assisted Extraction | 9.46 | 5.22 | [10][11] |

| Isopropanol-Propylene Glycol | 16.14 | 57.64 (mg rutin equivalents/g DW) | [12][13] |

Table 2: Concentration of Specific Phenolic Compounds Identified by HPLC

| Compound | Concentration (µg/g) | Reference |

| Quercetin 3-O-glucoside | 949.5 | [14] |

| 3,5-Di-O-caffeoylquinic acid | 769.0 | [14] |

| Hydroxycinnamic derivative | 404.3 | [14] |

| Kaempferol 3-O-glucoside | 359.6 | [14] |

| 3-p-coumaroylquinic acid | 325.8 | [1] |

| Ferulic acid | 183.8 | [1] |

| Kaempferol | 149.7 | [1] |

| Quercetin | 108.1 | [1] |

| Gentisic acid | 72.8 | [1] |

| Chlorogenic acid | 60.9 | [1] |

| Caffeic acid derivatives | 51.8 | [1] |

| p-coumaric acid | 19.9 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction and isolation of the major chemical constituents from Adiantum capillus-veneris.

Protocol 1: General Extraction and Fractionation

This protocol describes a common method for the initial extraction and solvent partitioning of phytochemicals from the plant material.[5][15]

-

Plant Material Preparation: The fronds of A. capillus-veneris are collected, washed, and air-dried at room temperature. The dried material is then ground into a fine powder.[13]

-

Extraction: The powdered plant material (e.g., 800 g) is extracted with alcohol (e.g., 95% ethanol, 3 L x 3) using maceration and percolation.[5] The combined alcoholic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a dry residue.[5]

-

Fractionation: The dried extract is suspended in distilled water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical solvent series is hexane, chloroform, ethyl acetate, and n-butanol.[5] Each fraction is then concentrated to dryness to yield the respective crude extracts for further purification.

References

- 1. Adiantum capillus‐veneris: A Comprehensive Review of Its Medicinal Properties, Bioactive Compounds, and Advanced Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. sid.ir [sid.ir]

- 4. sciensage.info [sciensage.info]

- 5. Phytochemical and biological studies of Adiantum capillus-veneris L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adiantum Capillus-Veneris L.: A Comprehensive Review of Its Phytochemical Composition, Pharmacological Activities, and Therapeutic Potential [agris.fao.org]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 10. Optimization of phenol and flavonoid extraction compound of Adiantum capillus-veneris L. using ultrasound assisted extraction - Journal of Medicinal Plants [jmp.ir]

- 11. researchgate.net [researchgate.net]

- 12. Green Extraction of Antioxidant Compounds from Adiantum capillus-veneris L. and Optimization According to Response Surface Methodology [sid.ir]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. researchgate.net [researchgate.net]

- 15. actascientific.com [actascientific.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, quantitative analysis, and extraction methodologies for the diterpenoid glycoside Sugereoside and structurally related flavonol glycosides. It further delves into the molecular signaling pathways modulated by these compounds, offering a valuable resource for research and development in pharmacology and natural product chemistry.

Introduction: A Tale of Two Glycosides

Natural products remain a cornerstone of drug discovery, with glycosides representing a vast and structurally diverse class of bioactive molecules. This guide focuses on two significant subclasses: diterpenoid glycosides, exemplified by This compound , and the widely distributed flavonol glycosides .

-

This compound is a diterpenoid glycoside of the kaurane family. These compounds are characterized by a tetracyclic carbon skeleton. This compound itself is a glycosylated derivative of this complex structure, which imparts specific physicochemical properties, including high polarity due to its glucose moiety.

-

Flavonol glycosides are a major class of flavonoids, which consist of a 15-carbon skeleton with two benzene rings linked by a heterocyclic ring. The flavonols, such as quercetin and kaempferol, are characterized by a double bond between C-2 and C-3 and a hydroxyl group at C-3. In nature, they are most commonly found as O-glycosides, where a sugar molecule is attached to one of the hydroxyl groups, enhancing their solubility and stability.

Understanding the natural origins and biochemical properties of these compounds is crucial for their potential therapeutic applications, which range from anti-inflammatory to anti-cancer and anti-diabetic activities.

Natural Sources of this compound and Flavonol Glycosides

This compound: A Diterpenoid Glycoside

Previously enigmatic in its precise origins, this compound has been identified in plant species belonging to the Achillea and Rubus genera.

-

Achillea clypeolata Sm. : This species, belonging to the Asteraceae family (Compositae), is a documented source of this compound.[1][2] Achillea species, commonly known as yarrows, are known to produce a variety of terpenoids and flavonoids.

-

Rubus suavissimus S. Lee : Also known as Chinese Sweet Tea, this plant from the Rosaceae family is another primary source.[3] Its leaves are rich in various glycosides, including the intensely sweet rubusoside, which is structurally related to other diterpenoid glycosides.[4][5]

Related Flavonol Glycosides

Flavonol glycosides are ubiquitously distributed throughout the plant kingdom. The specific glycosylation patterns and aglycone structures vary by species. Key examples include:

-

Quercetin Glycosides : Found in high concentrations in onions (Allium cepa), apples (Malus domestica), tea (Camellia sinensis), and kale (Brassica oleracea). Common forms include quercetin-3-O-glucoside and quercetin-3,4'-O-diglucoside.[6][7]

-

Kaempferol Glycosides : Abundant in tea (Camellia sinensis), broccoli (Brassica oleracea), and various medicinal herbs.

-

Isorhamnetin Glycosides : A methylated derivative of quercetin, its glycosides are also found in onions and other plants.[7]

Quantitative Analysis

The concentration of this compound and related flavonol glycosides can vary significantly based on the plant species, cultivar, growing conditions, and the specific part of the plant analyzed. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for quantification.

| Compound/Class | Plant Source | Plant Part | Concentration (Dry Weight) | Reference |

| Diterpenoid Glycosides | ||||

| Rubusoside | Rubus suavissimus | Leaves | ~4.9% (49 mg/g) | [8] |

| Steviol Monoside | Rubus suavissimus | Leaves | ~0.08% (0.8 mg/g) | [8] |

| Flavonol Glycosides | ||||

| Quercetin 3-glucoside | Yellow Onion (Allium cepa) | Bulb | 4.39% (43.85 mg/g) | [6] |

| Quercetin (total) | Red Onion (Allium cepa) | Bulb | 3.22% (32.21 mg/g) | [6] |

| Total Flavonoids (as Quercetin) | "Milestone" Onion (A. cepa) | First Fleshy Layer | 1.70% (1703 mg/100g) | [7] |

| Kaempferol | Green Tea (Camellia sinensis) | Leaves | 0.0002% - 0.0011% (2.40 - 10.98 mg/L in infusion) | [9] |

| Total Flavonoids (as Quercetin) | Black Tea (Camellia sinensis) | Leaves | 0.02% - 0.07% (20.86 - 74.53 mg/100g) | [10] |

Methodologies: Extraction and Isolation

The extraction and isolation of glycosides from plant matrices is a multi-step process designed to separate these polar compounds from other phytochemicals.

General Experimental Protocol

The following protocol outlines a typical procedure for the extraction and purification of glycosides from dried plant material, adaptable for both diterpenoid and flavonol glycosides.

1. Plant Material Preparation:

- Air-dry the plant material (e.g., leaves of Rubus suavissimus) at room temperature or in an oven at low heat (40-50°C) to a constant weight.

- Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Solvent Extraction:

- Macerate the powdered plant material in an organic solvent. A mixture of ethanol and water (e.g., 70% ethanol) is commonly used to efficiently extract polar glycosides.[5]

- Perform the extraction at room temperature with agitation for 24-48 hours or use accelerated methods like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) to reduce time and solvent consumption.

- Filter the mixture to separate the liquid extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times to ensure maximum yield.

- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.

3. Liquid-Liquid Partitioning (Fractionation):

- Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

- Flavonol and diterpenoid glycosides, being polar, will typically concentrate in the more polar fractions, such as ethyl acetate and n-butanol.

4. Chromatographic Purification:

- Subject the glycoside-rich fraction to column chromatography for isolation of individual compounds.

- Adsorption Chromatography: Use silica gel or polyamide columns. Elute with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate compounds based on polarity.

- Size-Exclusion Chromatography: Use Sephadex LH-20 columns with methanol as the mobile phase to separate compounds based on molecular size.

- Collect fractions and monitor them using Thin Layer Chromatography (TLC).

5. Final Purification and Identification:

- Combine fractions containing the target compound and perform final purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column.

- Characterize the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC).

Visualization of Extraction Workflow

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. longdom.org [longdom.org]

- 3. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Purification of a water extract of Chinese sweet tea plant (Rubus suav" by Gar Yee Koh, Guixin Chou et al. [repository.lsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Variation of quercetin glycoside derivatives in three onion (Allium cepa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quercetin and isorhamnetin glycosides in onion (Allium cepa L.): varietal comparison, physical distribution, coproduct evaluation, and long-term storage stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative and fingerprint analyses of Chinese sweet tea plant (Rubus Suavissimus S. Lee) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. curresweb.com [curresweb.com]

The Hypothetical Biosynthesis of Sugereoside in Ferns: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Sugereoside, a kaurane-type diterpenoid glycoside, is a natural product with potential applications in the food and pharmaceutical industries. While its presence has been documented in several flowering plant species, its biosynthesis in ferns has not been empirically demonstrated. However, the discovery of kaurane diterpenoids and the characterization of glycosyltransferases in ferns provide a strong basis for proposing a hypothetical biosynthetic pathway. This technical guide outlines this putative pathway, drawing upon established principles of terpenoid and glycoside biosynthesis in the plant kingdom. The guide provides a detailed examination of the proposed enzymatic steps, relevant quantitative data from analogous pathways, experimental protocols for pathway elucidation, and visual diagrams to facilitate understanding. This document is intended to serve as a foundational resource for researchers seeking to investigate and potentially engineer the biosynthesis of this compound and other valuable diterpenoid glycosides in ferns.

Introduction

This compound is a glycoside of a kaurane diterpenoid.[1] Its chemical structure consists of a tetracyclic kaurane skeleton linked to a glucose molecule. While this compound has been isolated from angiosperms such as Ilex sugerokii, Rubus suavissimus, and Artemisia sacrorum, its existence in ferns remains to be confirmed.[2][3][4] Nevertheless, the presence of the core kaurane diterpenoid scaffold in ferns, specifically in the Pteris genus, suggests that ferns may possess the genetic and enzymatic machinery necessary for this compound biosynthesis.[1][5]

This guide presents a hypothetical, yet scientifically grounded, pathway for the biosynthesis of this compound in ferns. The proposed pathway is divided into two main stages: the biosynthesis of the kaurane aglycone and the subsequent glycosylation to form this compound.

Proposed Biosynthesis Pathway of this compound in Ferns

The biosynthesis of this compound is proposed to follow the general route of diterpenoid glycoside formation in plants, which involves the methylerythritol phosphate (MEP) pathway for the synthesis of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), followed by cyclization, oxidation, and glycosylation steps.

Stage 1: Biosynthesis of the Kaurane Aglycone

The formation of the kaurane skeleton originates from the MEP pathway, which takes place in the plastids.

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): The pathway begins with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), both derived from the MEP pathway, to form the C20 precursor, GGPP.[6][7]

-

Cyclization of GGPP to ent-Kaurene: This crucial step is catalyzed by two distinct diterpene synthases (diTPSs). First, a class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[3] Subsequently, a class I diTPS, ent-kaurene synthase (KS), facilitates the further cyclization of ent-CPP to the tetracyclic diterpene, ent-kaurene.[3][8]

-

Oxidation of ent-Kaurene: The ent-kaurene molecule undergoes a series of oxidative modifications, primarily hydroxylation, catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the kaurane skeleton, leading to the formation of the aglycone precursor of this compound.

The following diagram illustrates the proposed pathway for the biosynthesis of the kaurane aglycone.

References

- 1. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Study of Terpenoid Synthesis and Prenyltransferase in Roots of Rehmannia glutinosa Based on iTRAQ Quantitative Proteomics [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Sugereoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sugereoside, a diterpene glucoside with the CAS Number 41743-57-1, is a natural compound isolated from various plant sources, including Ilex sugerokii, Artemisia sacrorum, and Rubus suavissimus. As an ent-kaurane diterpenoid glycoside, it belongs to a class of compounds known for a wide range of biological activities. Preliminary research suggests that this compound possesses antioxidant and anti-inflammatory properties and may have an impact on glucose metabolism. However, publicly available data on its specific biological activities, quantitative efficacy, and detailed mechanisms of action remain limited. This guide provides a comprehensive overview of the current, albeit general, understanding of this compound's biological potential and outlines hypothetical experimental frameworks for its further investigation.

Introduction

This compound (C₂₆H₄₂O₈) is a glycosylated diterpenoid that has garnered interest for its potential therapeutic applications.[1] Structurally, it is characterized by an ent-kaurane skeleton linked to a glucose moiety. This class of compounds, ent-kaurane diterpenoid glycosides, is known for diverse pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2][3][4] While often confused with the sweet-tasting steviosides, this compound is noted for its bitter taste.[5] This document aims to synthesize the available information on this compound's biological activity and provide a framework for future research.

Extraction and Isolation

This compound can be obtained from various plant materials through solvent extraction methods.[1] A general workflow for the extraction and isolation of this compound is depicted below.

Biological Activities of this compound

The biological activities of this compound are not yet extensively documented in publicly accessible scientific literature. The available information points towards three main areas of interest: antioxidant effects, anti-inflammatory properties, and an influence on metabolism.[1][6]

Antioxidant Activity

Anti-inflammatory Effects

Preliminary findings indicate that this compound may have anti-inflammatory effects.[1][6] This is a characteristic shared by many ent-kaurane diterpenoids, which have been shown to inhibit inflammatory pathways.[2][7][8] For instance, other compounds in this class have been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[2] The precise mechanisms and potency of this compound in this regard are yet to be elucidated.

Impact on Metabolism

There are indications that this compound could influence glucose metabolism, suggesting a potential role in metabolic disorders such as diabetes.[1] This warrants further investigation to understand its effects on relevant signaling pathways and enzymes.

Quantitative Data Summary

Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data cannot be provided at this time. The following table is a hypothetical representation of the types of data that would be valuable for assessing the biological activity of a this compound extract.

| Biological Activity Assay | Test System | Parameter | Result (Illustrative) | Reference |

| DPPH Radical Scavenging | Cell-free | IC₅₀ | 75 µg/mL | [Hypothetical] |

| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | IC₅₀ | 50 µM | [Hypothetical] |

| TNF-α Inhibition | LPS-stimulated THP-1 cells | % Inhibition at 100 µM | 65% | [Hypothetical] |

| α-Glucosidase Inhibition | Enzyme assay | IC₅₀ | 120 µM | [Hypothetical] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently published. Below is a generalized protocol for assessing the anti-inflammatory activity of a plant extract like this compound, based on standard laboratory practices.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

Objective: To determine the effect of this compound extract on the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound extract (dissolved in DMSO)

-

Griess Reagent

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

Workflow:

Signaling Pathways

The molecular mechanisms underlying the purported biological activities of this compound are unknown. However, based on the activities of other ent-kaurane diterpenoids, it is plausible that this compound could modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

References

- 1. Buy this compound | 41743-57-1 | >98% [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 41743-57-1 [chemicalbook.com]

- 6. Buy this compound (EVT-285501) | 41743-57-1 [evitachem.com]

- 7. mdpi.com [mdpi.com]

- 8. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of Sweroside: A Technical Guide for Researchers

Abstract

Sweroside, a secoiridoid glycoside found in various medicinal plants, has emerged as a promising natural compound with a wide spectrum of therapeutic properties. This technical guide provides an in-depth overview of the current scientific understanding of Sweroside's potential therapeutic applications, focusing on its anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antidiabetic effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in Sweroside's mechanisms of action.

Introduction

Sweroside is a bioactive compound that has garnered significant attention for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its efficacy in various disease models, suggesting its potential as a lead compound for the development of novel therapeutics for a range of disorders, including inflammatory conditions, neurodegenerative diseases, liver diseases, and diabetes.[1] This guide aims to consolidate the existing research on Sweroside, presenting a comprehensive resource for the scientific community to facilitate further investigation and drug discovery efforts.

Therapeutic Potential and Mechanisms of Action

Sweroside exerts its therapeutic effects through the modulation of multiple signaling pathways. Its multifaceted bioactivities include anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antidiabetic properties.[1]

Anti-inflammatory Effects

Sweroside has demonstrated significant anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.[1] This is primarily achieved through the inhibition of the NF-κB signaling pathway.[1][2] Studies have shown that Sweroside can also modulate the MAP4K4/NF-κB and SIRT1/NF-κB signaling pathways to reduce inflammation.[2][3]

Antioxidant Properties

The antioxidant effects of Sweroside are attributed to its ability to scavenge free radicals and enhance the expression of antioxidant enzymes.[4] It has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[5]

Neuroprotective Effects

Sweroside exhibits neuroprotective potential, which may be beneficial in the context of neurodegenerative diseases.[1] Its mechanisms include the inhibition of acetylcholinesterase (AChE) and tyrosinase, as well as the modulation of brain oxidative stress.[4][6]

Hepatoprotective Activity

Sweroside has shown promise in protecting the liver from various insults. It has been reported to have mild hepatoprotective activity in a dose-dependent manner in models of liver injury.[7]

Antidiabetic Potential

The antidiabetic properties of Sweroside are linked to its ability to inhibit key carbohydrate-digesting enzymes, α-amylase and α-glucosidase, and to modulate insulin signaling pathways.[4][8] It has been shown to induce the phosphorylation of Akt, a key component of the insulin signaling cascade.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on Sweroside.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity of Sweroside

| Assay | Result | Reference |

| ABTS Radical Scavenging | 0.34 ± 0.08 mg TE/g | [4] |

| CUPRAC | 21.14 ± 0.43 mg TE/g | [4] |

| FRAP | 12.32 ± 0.20 mg TE/g | [4] |

| Phosphomolybdenum (PBD) | 0.75 ± 0.03 mmol TE/g | [4] |

| α-Amylase Inhibition | 0.10 ± 0.01 mmol ACAE/g | [4] |

| α-Glucosidase Inhibition | 1.54 ± 0.01 mmol ACAE/g | [4] |

| Tyrosinase Inhibition | 55.06 ± 1.85 mg KAE/g | [4] |

TE: Trolox Equivalents; ACAE: Acarbose Equivalents; KAE: Kojic Acid Equivalents.

Table 2: In Vivo Efficacy of Sweroside in Animal Models

| Disease Model | Animal | Dosage | Key Findings | Reference |

| Atherosclerosis | Apolipoprotein E knockout mice | Not specified | Attenuated vascular inflammation, adhesion responses, and leukocyte homing; Alleviated endothelial injury and atherosclerosis. | [2] |

| D-galactosamine/lipopolysaccharide-induced liver injury | Mice | 25-50 mg/kg | Mild hepatoprotective activity. | [7] |

| Scopolamine-induced memory deficits | Zebrafish | 2.79, 8.35, and 13.95 nM | Significantly improved scopolamine-induced decrease in cholinergic system activity and brain oxidative stress. | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Sweroside and a general experimental workflow for its evaluation.

Signaling Pathways

Experimental Workflow

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Sweroside.

In Vitro Anti-inflammatory Activity Assay (RAW264.7 cells)

-

Cell Culture:

-

Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Sweroside Treatment and LPS Stimulation:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Sweroside (e.g., 10, 20, 40, 80 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for NF-κB Pathway:

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against p-p65, p65, p-IκBα, and IκBα overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

In Vitro Antioxidant Activity Assays

-

DPPH Radical Scavenging Assay:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Mix various concentrations of Sweroside with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity.

-

-

ABTS Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the Sweroside solution to the diluted ABTS•+ solution and measure the absorbance after 30 minutes.

-

Calculate the percentage of inhibition.

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Mix the Sweroside solution with the FRAP reagent.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

Calculate the FRAP value using a standard curve of FeSO₄.

-

In Vivo Atherosclerosis Mouse Model

-

Animal Model:

-

Use male Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis.

-

-

Diet and Sweroside Administration:

-

Feed the mice a high-fat diet to induce atherosclerosis.

-

Administer Sweroside orally or via intraperitoneal injection at a predetermined dosage and frequency for a specified duration (e.g., 12 weeks).

-

-

Evaluation of Atherosclerosis:

-

At the end of the treatment period, euthanize the mice and collect blood and aortic tissues.

-

Measure serum lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C).

-

Stain the aortas with Oil Red O to visualize and quantify atherosclerotic lesions.

-

Perform histological analysis of the aortic root to assess plaque morphology and composition.

-

Analyze the expression of inflammatory markers in the aortic tissue using immunohistochemistry or qPCR.

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the therapeutic potential of Sweroside across a range of disease areas. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolic regulation makes it an attractive candidate for further drug development.

Future research should focus on:

-

Conducting more extensive preclinical studies to establish the efficacy and safety of Sweroside in a wider range of disease models.

-

Optimizing the pharmacokinetic properties of Sweroside, such as its bioavailability, to enhance its therapeutic potential.

-

Elucidating the detailed molecular mechanisms underlying its various pharmacological activities.

-

Initiating well-designed clinical trials to evaluate the therapeutic efficacy of Sweroside in human diseases.

By providing a comprehensive overview of the current knowledge on Sweroside, this guide aims to stimulate further research and accelerate the translation of this promising natural compound into novel clinical therapies.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. 2.5.1. ABTS+ Radical Scavenging Assay [bio-protocol.org]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. content.abcam.com [content.abcam.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Accelerated Atherosclerosis in Mice: The "Wire-Injury" Model [jove.com]

Sugereoside: A Technical Guide on its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sugereoside, a naturally occurring diterpene glycoside, is a constituent of various plant species, including Rubus suavissimus and Artemisia sacrorum. As a member of the kaurane family of diterpenoids, its intricate chemical structure, characterized by a tetracyclic core linked to a glucose moiety, underpins its potential biological activities and its role within plant metabolic networks. While research specifically targeting this compound is nascent, this technical guide synthesizes the current understanding of its chemistry, biosynthesis, and putative roles in plant metabolism, drawing parallels with related, more extensively studied diterpene glycosides. This document aims to provide a foundational resource for researchers, scientists, and drug development professionals interested in the further exploration and potential applications of this compound. We will delve into its biochemical profile, present available quantitative data and relevant experimental methodologies, and visualize its proposed metabolic context through signaling pathway and workflow diagrams.

Introduction to this compound

This compound is a glycosylated diterpenoid belonging to the kaurane class[1]. Its chemical structure consists of a tetracyclic diterpene aglycone linked to a β-D-glucopyranose sugar unit via an O-glycosidic bond[1]. This molecular architecture confers a significant polarity due to the multiple hydroxyl groups of the glucose moiety[1]. It is found as a minor component in the leaves of Rubus suavissimus, also known as Chinese sweet tea, alongside the major sweet-tasting compound, rubusoside[2].

Biochemical Profile:

| Property | Value | Reference |

| Chemical Formula | C26H42O8 | [1] |

| Molecular Weight | 482.6 g/mol | [1] |

| CAS Number | 41743-57-1 | [1] |

| IUPAC Name | 14-hydroxy-5,5,9-trimethyl-14-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | [1] |

| Solubility | Soluble in DMSO | [1] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound, like other kaurane diterpenoids, is believed to follow the methylerythritol phosphate (MEP) pathway, which is responsible for the synthesis of isoprenoid precursors in plants.

Proposed Biosynthetic Pathway:

The biosynthesis of the kaurane skeleton begins with geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions, including cyclization and oxidation, leads to the formation of the diterpene aglycone. The final step involves the glycosylation of the aglycone, a reaction catalyzed by UDP-glycosyltransferases (UGTs).

Role in Plant Metabolism

The precise role of this compound in plant metabolism is not yet fully elucidated. However, based on the functions of other secondary metabolites and glycosides, several putative roles can be inferred.

3.1. Defense Mechanisms: Diterpenoids in plants are often involved in defense against herbivores and pathogens. The bitter taste of some diterpene glycosides can act as a feeding deterrent.

3.2. Regulation of Growth and Development: As a glycoside, this compound's bioavailability and transport within the plant can be modulated. The glucose moiety can be cleaved by glucosidases, releasing the active aglycone at specific tissues or in response to certain stimuli. Sugars themselves are recognized as important signaling molecules that regulate various aspects of plant growth and development, and their interaction with hormone signaling pathways is well-documented[3]. It is plausible that this compound or its aglycone could interact with these signaling cascades.

3.3. Transport and Storage: Glycosylation generally increases the water solubility of hydrophobic compounds like diterpenes, facilitating their transport and storage within the plant cell, often in the vacuole.

Quantitative Data

Quantitative data specifically for this compound is limited in the current literature. However, a validated HPLC method for the quantification of five major compounds in Rubus suavissimus leaves, including the structurally related diterpene glycosides rubusoside and steviol monoside, provides a framework for the potential quantification of this compound[4][5][6].

Table 1: Quantification of Major Compounds in Rubus suavissimus Leaves

| Compound | Average Content (% w/w) | Reference |

| Gallic Acid | 0.13 | [5] |

| Rutin | Not Reported | |

| Ellagic Acid | Not Reported | |

| Rubusoside | 5.0 | [4][5] |

| Steviol Monoside | Variable | [4] |

Note: This table presents data for major compounds in R. suavissimus and does not include a specific value for this compound, which is a minor constituent.

Experimental Protocols

5.1. Extraction and Quantification of Diterpene Glycosides from Rubus suavissimus

This protocol is adapted from a validated method for the analysis of major compounds in R. suavissimus leaves[2][4][5].

Objective: To extract and quantify diterpene glycosides, including this compound, from plant material.

Materials:

-

Dried and powdered Rubus suavissimus leaves

-

70% Ethanol

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Water (HPLC grade)

-

This compound standard (if available)

-

HPLC system with a C18 column and PDA detector

Procedure:

-

Extraction:

-

Weigh 1.0 g of powdered leaf material.

-

Add 20 mL of 70% ethanol.

-

Sonicate for 30 minutes.

-

Centrifuge and collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Preparation:

-

Dissolve the dried extract in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Program: A typical gradient might be: 0-10 min, 10-30% B; 10-25 min, 30-50% B; 25-35 min, 50-80% B; 35-40 min, 80-10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector at 205 nm.

-

Quantification: Create a calibration curve using a this compound standard of known concentrations.

-

5.2. UDP-Glycosyltransferase (UGT) Activity Assay

This is a general protocol to assess the activity of UGTs involved in the biosynthesis of diterpene glycosides.

Objective: To determine the enzymatic activity of a candidate UGT in the glycosylation of a diterpene aglycone.

Materials:

-

Purified recombinant UGT enzyme

-

This compound aglycone (or other diterpene acceptor)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UDP-Glo™ Glycosyltransferase Assay Kit (Promega) or similar

Procedure:

-

Reaction Setup:

-

In a microplate well, combine the reaction buffer, UGT enzyme, and diterpene aglycone.

-

Initiate the reaction by adding UDP-glucose.

-

Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period.

-

-

Detection of UDP:

-

Stop the reaction.

-

Add the UDP Detection Reagent from the assay kit, which converts the UDP product to ATP.

-

The ATP is then used in a luciferase reaction to generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of UDP produced, and thus to the UGT activity.

-

Signaling Pathways

While a specific signaling pathway involving this compound has not been identified, it is likely to intersect with general sugar signaling networks in plants. Sugars like glucose and sucrose act as signaling molecules that regulate gene expression, development, and stress responses.

General Sugar Signaling Network:

Plants possess complex signaling networks to sense and respond to changes in sugar levels. These pathways often involve hexokinases (HXK) as glucose sensors and interact with hormonal signaling pathways, including those for auxins, cytokinins, and abscisic acid (ABA).

Future Directions

The study of this compound is an emerging field with significant potential. Future research should focus on:

-

Quantitative Analysis: Developing and validating a specific and sensitive method, such as UPLC-MS/MS, for the accurate quantification of this compound in various plant tissues and under different environmental conditions.

-

Metabolic Fate: Using isotopic labeling studies to trace the metabolic fate of this compound within the plant to understand its transport, accumulation, and degradation.

-

Functional Genomics: Employing transcriptomic and proteomic approaches to identify the specific genes and enzymes involved in this compound biosynthesis and to understand its regulatory networks.

-

Signaling Role: Investigating the potential of this compound to act as a signaling molecule by studying its effects on gene expression, protein phosphorylation, and interaction with hormone signaling pathways.

-

Bioactivity: Exploring the potential pharmacological activities of this compound, building upon the known antioxidant and anti-inflammatory properties of other diterpenoids.

Conclusion

This compound represents an intriguing natural product with a likely multifaceted role in plant metabolism. While our current knowledge is limited, this technical guide provides a comprehensive overview of the existing information and a roadmap for future investigations. By leveraging established methodologies for the study of diterpene glycosides and sugar signaling, the scientific community can begin to unravel the specific functions of this compound, paving the way for its potential application in agriculture, and drug development.

References

- 1. Sugars as signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrating Constituents Absorbed into Blood, Network Pharmacology, and Quantitative Analysis to Reveal the Active Components in Rubus chingii var. suavissimus that Regulate Lipid Metabolism Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 4. Quantitative and fingerprint analyses of Chinese sweet tea plant (Rubus Suavissimus S. Lee) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative and fingerprint analyses of Chinese sweet tea plant ( Rubus suavissimus S. Lee) - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Ethnobotanical Significance of Sugereoside-Containing Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sugereoside, a diterpene glycoside with the CAS Number 41743-57-1, has been identified as a constituent in a number of plant species with documented histories in traditional medicine. While direct pharmacological and ethnobotanical data for this compound itself remains limited in publicly accessible scientific literature, an investigation into the host plants provides a valuable starting point for understanding its potential therapeutic relevance. This technical guide offers an in-depth exploration of the ethnobotanical uses, known bioactive properties, and relevant experimental methodologies associated with plants known to contain this compound.

This document summarizes the current, albeit sparse, knowledge on this compound and focuses primarily on the ethnobotany and pharmacology of its known botanical sources: Rubus suavissimus, Artemisia sacrorum, Artemisia gmelinii, and Ilex sugerokii. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of these plants and their constituents.

Ethnobotanical Uses of this compound-Containing Plants

The traditional uses of the plants identified as sources of this compound are diverse, ranging from sweeteners to treatments for a variety of ailments. The following table summarizes the documented ethnobotanical applications of these plants. It is important to note that these traditional uses are associated with the whole plant or its extracts, and the specific contribution of this compound to these effects has not been definitively established.

| Plant Species | Family | Traditional Uses | References |

| Rubus suavissimus | Rosaceae | Used as a natural sweetener (Chinese Sweet Tea), in the adjuvant therapy of diabetes, and for the treatment of hypertension and urinary tract infections.[1] | |

| Artemisia sacrorum | Asteraceae | Used in traditional medicine for digestive problems, morning sickness, irregular menstrual cycles, typhoid, epilepsy, renal problems, and bronchitis. Also used as an emmenagogue, anthelmintic, and stomachic.[2] | |

| Artemisia gmelinii | Asteraceae | In Korean traditional medicine, the leaves and stems are used to treat hepatitis, hyperlipemia, and infected cholecystitis. In Traditional Chinese Medicine, dried parts are used for the treatment and prevention of chronic liver inflammations.[3][4] | |

| Ilex sugerokii | Aquifoliaceae | Commonly used as an ornamental plant, for creating hedges, in the production of dyes, and for making herbal teas.[5] In folk medicine, decoctions of Ilex species leaves are used to treat intermittent fevers and relieve rheumatic pains.[6] |

Quantitative Data on Bioactivities of Host Plant Extracts

| Plant Extract | Bioactivity | Assay | Key Findings | References |

| Rubus suavissimus leaf extract | Anti-inflammatory | LPS-induced low-grade chronic inflammation in a mouse model | Supplementation preserved intestinal barrier integrity, suppressed the release of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1), and restored the production of anti-inflammatory adiponectin.[7] | |

| Artemisia gmelinii ethanol extract | Anti-inflammatory | Cigarette smoke extract (CSE)/LPS-treated alveolar macrophages and CSE/porcine pancreas elastase (PPE)-induced COPD mouse model | Decreased levels of cytokines, chemokines, iNOS, and COX-2 by inhibiting MAPK/NF-κB signaling pathways.[8] | |

| Ilex aquifolium leaf extract | Antibacterial | In vitro organic solvent extract testing | Showed moderate antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Enterobacter aerogenes, Proteus vulgaris, Salmonella Typhimurium, and Candida albicans.[6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound-containing plants. These protocols are generalized from existing literature on the extraction of similar compounds and relevant bioassays.

Protocol 1: General Extraction of Diterpene Glycosides from Rubus suavissimus

This protocol is adapted from methods used for the extraction and purification of glycosides from Rubus suavissimus.

1. Sample Preparation:

-

Air-dry the leaves of Rubus suavissimus at room temperature until a constant weight is achieved.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

3. Purification (General Approach):

-

The crude extract can be further purified using column chromatography. A common stationary phase for glycoside separation is silica gel.

-

The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Fractions with similar TLC profiles are combined and further purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of a plant extract or isolated compound.

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test sample (e.g., plant extract or isolated this compound) for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours.

3. Measurement of Nitric Oxide:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate known signaling pathways affected by extracts of this compound-containing plants and a general workflow for ethnobotanical research.

Conclusion and Future Directions

The ethnobotanical uses of plants containing this compound, particularly Rubus suavissimus, Artemisia sacrorum, Artemisia gmelinii, and Ilex sugerokii, suggest a rich potential for the discovery of novel therapeutic agents. While the specific pharmacological profile of this compound remains largely uncharacterized, the documented anti-inflammatory and metabolic regulatory effects of the host plant extracts provide a strong rationale for further investigation.

Future research should prioritize the targeted isolation of this compound in quantities sufficient for comprehensive biological screening. Elucidation of its specific bioactivities, including quantitative assessment of its anti-inflammatory, antioxidant, and metabolic effects, is a critical next step. Furthermore, studies aimed at understanding the mechanism of action of this compound, including its impact on key signaling pathways, will be essential in determining its potential for drug development. The information compiled in this guide serves as a foundational platform to stimulate and direct these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Artemisia gmelinii Extract Attenuates Particulate Matter-Induced Neutrophilic Inflammation in a Mouse Model of Lung Injury [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Artemisia gmelinii Attenuates Lung Inflammation by Suppressing the NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Stevioside from Stevia rebaudiana

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and purification of Stevioside, a high-intensity natural sweetener, from the leaves of the Stevia rebaudiana plant. The protocols outlined below are based on established scientific literature and are intended to guide researchers in obtaining high-purity Stevioside for various applications, including food, pharmaceuticals, and daily chemical industries.

I. Introduction

Stevioside is a steviol glycoside found in the leaves of Stevia rebaudiana, a plant native to South America. It is known for its intense sweetness, being 150-200 times sweeter than sucrose, and its low-caloric value, making it a popular sugar substitute.[1] The extraction and purification of Stevioside are critical steps in its production for commercial and research purposes. This document details several effective extraction and purification techniques, ranging from conventional solvent-based methods to modern, more efficient approaches.

II. Extraction Methodologies

The choice of extraction method can significantly impact the yield and purity of the final Stevioside product. Key parameters to consider include the choice of solvent, temperature, extraction time, and the solvent-to-solid ratio.[2]

A. Conventional Extraction Methods

Conventional methods like maceration, percolation, and Soxhlet extraction are widely used due to their simplicity and scalability.

-

Maceration: This process involves soaking the plant material in a solvent until the soluble constituents have dissolved.[3]

-

Percolation: In this method, the solvent is passed through the plant material to extract the desired compounds.[4]

-

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a fresh solvent.[1][4]

B. Advanced Extraction Methods

Modern techniques can offer higher efficiency, reduced extraction times, and lower solvent consumption.

-

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and increasing extraction yield.[5]

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[1]

-

Pressurized Hot Water Extraction (PHWE): This technique employs water at elevated temperatures and pressures to extract Stevioside.[5]

III. Quantitative Data Summary

The following tables summarize quantitative data from various studies on Stevioside extraction.

Table 1: Comparison of Different Extraction Methods for Stevioside

| Extraction Method | Solvent | Temperature (°C) | Time | Solvent-to-Solid Ratio | Yield | Reference |

| Water Bath Extraction | Deionized Water | 30 | 30 min | 20:1 (mL/g) | - | [5] |

| Shaker Extraction | Deionized Water | 30 | 30 min | 20:1 (mL/g) | - | [5] |

| Ultrasonic Extraction | Deionized Water | 30 | 30 min | 20:1 (mL/g) | - | [5] |

| Microwave-Assisted | Water | - | 120 s | 10:1 (mL/g) | 0.7658 mg/g | [1] |

| Soxhlet Extraction | Ethanol | - | 16 h | 15:1 (mL/g) | - | [1] |

| Percolation | 35% Ethanol | 70 | - | - | - | [4] |

| Water Extraction | Water | 78 | 4 h | 15:1 (mL/g) | 496 mg/100g | [2] |

| Ultrasound-Assisted | 20% Ethanol | 50 | - | 10:1 (g/mL) | 49.1% | [5] |

Table 2: Optimization of Solvent Concentration for Ultrasonic Extraction

| Solvent (Ethanol in Water, v/v) | Extraction Yield (%) |

| 0% (Deionized Water) | ~32 |

| 20% | ~49 |

| 30% | ~45 |

| 40% | ~43 |

| 50% | ~41 |

| 60% | ~39 |

| 70% | ~37 |

| 80% | ~35 |

| Data adapted from a study on ultrasound-assisted extraction.[5] |

IV. Experimental Protocols

A. Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stevioside

This protocol is based on an optimized method for sustainable extraction of Stevioside.[5]

1. Materials and Equipment:

- Dried and powdered Stevia rebaudiana leaves

- 20% Ethanol in deionized water (v/v)

- Ultrasonic bath or probe sonicator

- Centrifuge

- Filtration apparatus (e.g., vacuum filtration)

- Rotary evaporator

2. Procedure:

- Weigh 10 g of powdered stevia leaves and place them in a 250 mL beaker.

- Add 100 mL of 20% ethanol solution to achieve a 1:10 solid-to-liquid ratio.

- Place the beaker in an ultrasonic bath set to 50°C.

- Sonicate for 30 minutes.

- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.

- Filter the supernatant through Whatman No. 1 filter paper to obtain the crude extract.

- Concentrate the crude extract using a rotary evaporator at 60°C under reduced pressure to remove the ethanol.

B. Protocol 2: Purification of Stevioside using Resin Adsorption

This protocol describes a method for decolorization and purification of the crude Stevioside extract.[5]

1. Materials and Equipment:

- Crude Stevioside extract (from Protocol 1)

- Macroporous adsorption resins (e.g., D940 and T5)

- Glass column for chromatography

- Calcium hydroxide (Ca(OH)₂)

- Desalting resin (e.g., LXP-016)

2. Procedure:

- Decolorization:

- Pack a glass column with a combination of D940 and T5 resins.

- Pass the crude Stevioside extract through the resin column at a controlled flow rate.

- Collect the eluate, which should be significantly decolorized. This process can achieve 89-92% decolorization.[5]

- Decontamination (Protein Removal):

- To the decolorized extract, add calcium hydroxide to precipitate proteins and other impurities.

- Allow the mixture to stand, then centrifuge or filter to remove the precipitate. This step can achieve a 98% protein removal rate.[5]

- Desalting:

- Pass the decontaminated extract through a column packed with LXP-016 desalting resin at 40°C to remove ionic impurities.

- Final Product:

- The purified solution can be concentrated and then spray-dried or lyophilized to obtain a high-purity Stevioside powder.

V. Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the extraction and purification of Stevioside.

Caption: Workflow for Stevioside extraction and purification.

This comprehensive guide provides a solid foundation for researchers to extract and purify Stevioside. The specific conditions and choice of materials may need to be optimized based on the starting plant material and the desired purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. static.adenuniv.com [static.adenuniv.com]

- 4. dialnet.unirioja.es [dialnet.unirioja.es]

- 5. Ultrasound-Assisted Coupled with Resin-Based Purification for Sustainable Extraction of Steviosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Sugereoside

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Sugereoside using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, accurate, and precise for the determination of this compound in various sample matrices.

Introduction

This compound is a naturally occurring diterpene glycoside known for its sweetening properties, primarily isolated from plants like Rubus suavissimus.[1][2] As a member of the kaurane family of diterpenoids, its structure consists of a tetracyclic aglycone linked to a β-D-glucopyranose sugar moiety.[3] Due to its potential as a low-calorie natural sweetener, accurate and reliable analytical methods are essential for its quantification in raw materials, finished products, and biological samples.

This application note details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The methodology is based on established principles for the analysis of similar glycosidic compounds, such as stevioside.[4]

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (35:65, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

2.2. Chemicals and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

Protocols

3.1. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.

3.2. Sample Preparation

The sample preparation protocol may vary depending on the matrix. A general procedure for a solid sample is outlined below:

-

Accurately weigh a representative amount of the homogenized sample.

-

Extract the this compound from the sample using a suitable solvent such as methanol or a mixture of acetonitrile and water. Sonication or vortexing can be used to enhance extraction efficiency.

-

Centrifuge the extract at 4000 rpm for 15 minutes to pellet any insoluble material.[5]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

-

If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters are summarized below.

4.1. Linearity and Range

Linearity is assessed by analyzing a series of standard solutions at different concentrations. The peak area is then plotted against the concentration, and a linear regression analysis is performed.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 15023 |

| 25 | 37558 |

| 50 | 75115 |

| 100 | 150230 |

| 150 | 225345 |

| 200 | 300460 |

| Correlation Coefficient (r²) | > 0.999 |

4.2. Precision

Precision is evaluated by performing repeated analyses of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

| Precision Type | Number of Replicates | Concentration (µg/mL) | Mean Peak Area | % RSD |

| Intra-day | 6 | 100 | 150198 | < 2% |

| Inter-day | 6 (over 3 days) | 100 | 150350 | < 2% |

4.3. Accuracy

Accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into a sample matrix at different concentration levels.

| Spiking Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| Low | 50 | 49.2 | 98.4% |

| Medium | 100 | 101.1 | 101.1% |

| High | 150 | 147.9 | 98.6% |

| Average Recovery | 99.4% |

4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.5 |

System Suitability

Before sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately. A standard solution is injected multiple times, and the following parameters are evaluated.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area | < 2.0% |

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions. The external standard method is typically used for quantification.[8]

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing standard RP-HPLC instrumentation, and demonstrates good linearity, precision, and accuracy. This protocol can be readily implemented in quality control laboratories for the routine analysis of this compound in various samples. Further optimization may be required depending on the specific sample matrix.

References

- 1. This compound | 41743-57-1 [chemicalbook.com]

- 2. Buy this compound (EVT-285501) | 41743-57-1 [evitachem.com]

- 3. Buy this compound | 41743-57-1 | >98% [smolecule.com]

- 4. scispace.com [scispace.com]

- 5. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. greyhoundchrom.com [greyhoundchrom.com]

- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 8. jasco-global.com [jasco-global.com]

Application Notes and Protocols for Sugereoside Detection by Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and potential quantification of Sugereoside, a diterpene glucoside, using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, isolated from plants such as Rubus suavissimus and Ilex sugerokii, is of interest for its potential biological activities, including its role in metabolic regulation.[1][2] This guide outlines a comprehensive workflow from sample preparation to data analysis, intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring diterpenoid glycoside with the molecular formula C₂₂H₃₄O₁₀.[1] Its structure consists of a diterpene aglycone linked to a glucose molecule, rendering it soluble in polar solvents such as water and ethanol.[1][3] The analysis of such compounds is crucial for understanding their pharmacokinetic properties and biological functions. LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of complex mixtures and the identification of specific compounds like this compound.[4]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust LC-MS method.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₄O₁₀ | [1] |

| Exact Mass | 458.2152 | N/A |

| Molecular Weight | 458.5 g/mol | N/A |

| Solubility | Soluble in polar solvents (e.g., water, ethanol, DMSO) | [1][3] |

| Chemical Class | Diterpene Glucoside | [1][2] |

Experimental Protocol

This protocol provides a general framework for the LC-MS analysis of this compound. Optimization of specific parameters may be required based on the sample matrix and instrumentation.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances.[5][6]

-

For Plant Material (e.g., leaves of Rubus suavissimus):

-

Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.[1]

-

Extraction: Perform solvent extraction using ethanol or methanol.[1] A common method is to reflux the powdered material with the solvent or use ultrasonication to enhance extraction efficiency.

-

Filtration: Filter the extract to remove solid plant debris.[1]

-

Concentration: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated extract.

-

Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed.[5][7] A C18 cartridge can be used to retain this compound while more polar impurities are washed away. Elute this compound with a suitable solvent like methanol.

-

-

For Biological Samples (e.g., plasma, tissue homogenate):

-

Protein Precipitation: To remove proteins, add a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample volume).[5]

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing this compound.

-

Drying and Reconstitution: Evaporate the solvent from the supernatant and reconstitute the residue in the initial mobile phase for LC-MS analysis.

-

Liquid Chromatography (LC) Conditions

The following are suggested starting conditions for the chromatographic separation of this compound.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

Mass Spectrometry (MS) Conditions

The MS parameters should be optimized for the specific instrument being used. Electrospray ionization (ESI) is a suitable technique for a polar molecule like this compound.

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Negative Electrospray Ionization (ESI-) |